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Compound of Interest

Compound Name: Chloroacetone

Cat. No.: B047974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for chloroacetone and

its chlorinated derivatives. The identification and differentiation of these compounds are crucial

in various fields, including organic synthesis, pharmaceutical development, and environmental

analysis, where they may be present as intermediates, precursors, or contaminants. This

document summarizes key Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic data to facilitate their unambiguous identification.

Spectroscopic Data Comparison
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectral data for chloroacetone
and several of its derivatives. The degree and position of chlorination significantly influence the

chemical shifts and vibrational frequencies, providing a clear basis for differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
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Compound Structure -CH₃ -CH₂Cl -CHCl₂

Chloroacetone CH₃COCH₂Cl 2.31[1] 4.13[1] -

1,1-

Dichloroacetone
CH₃COCHCl₂ 2.45 - 6.35

1,3-

Dichloroacetone
ClCH₂COCH₂Cl - 4.30 -

1,1,1-

Trichloroacetone
CH₃COCCl₃ 2.70 - -

1,1,3-

Trichloroacetone
ClCH₂COCHCl₂ - 4.45 6.55

Note: Chemical shifts are approximate and can vary slightly based on the solvent and

concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
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Compoun
d

Structure C=O -CH₃ -CH₂Cl -CHCl₂ -CCl₃

Chloroacet

one

CH₃COCH

₂Cl
200.3[1] 27.1[1] 48.9[1] - -

1,1-

Dichloroac

etone

CH₃COCH

Cl₂
195.8 28.5 - 69.1 -

1,3-

Dichloroac

etone

ClCH₂COC

H₂Cl
197.5 - 49.8 - -

1,1,1-

Trichloroac

etone

CH₃COCCl

₃
188.9 33.4 - - 94.5

1,1,3-

Trichloroac

etone

ClCH₂COC

HCl₂
192.1 - 49.2 68.7 -

Note: Chemical shifts are approximate and can vary slightly based on the solvent and

concentration.

Table 3: Key IR Absorption Bands (in cm⁻¹)

Compound C=O Stretch C-Cl Stretch

Chloroacetone ~1725 - 1740 ~730

1,1-Dichloroacetone ~1745 ~800

1,3-Dichloroacetone ~1750 ~750

1,1,1-Trichloroacetone ~1760 ~830

Hexachloroacetone ~1780 ~810
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Note: The C=O stretching frequency increases with the number of electron-withdrawing

chlorine atoms on the α-carbon(s).

Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra for chloroacetone
derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

For a ¹H NMR spectrum, dissolve approximately 1-5 mg of the chloroacetone derivative

in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR

tube.[1]

For a ¹³C NMR spectrum, a higher concentration of 10-50 mg in 0.6-0.7 mL of the

deuterated solvent is typically required.

Ensure the sample is fully dissolved and the solution is homogeneous. If any particulate

matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette

into the NMR tube.

The sample height in the tube should be approximately 4-5 cm.[2][3]

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, well-resolved

peaks.

Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time,

relaxation delay). For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the

longest T₁ value) is necessary.
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Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different

protons.

Infrared (IR) Spectroscopy
For Liquid Samples (Neat):

Sample Preparation:

Place one clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.

Add one to two drops of the liquid chloroacetone derivative to the center of the plate.[4]

[5]

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film

between the plates.[5]

Data Acquisition:

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract any

atmospheric (e.g., CO₂, H₂O) or instrumental interference.

Acquire the sample spectrum.

For Solid Samples (Attenuated Total Reflectance - ATR):

Sample Preparation:
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Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[6]

Place a small amount of the solid chloroacetone derivative directly onto the ATR crystal.

[7]

Data Acquisition:

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.[7]

Acquire a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum.

Post-Analysis:

Clean the salt plates or ATR crystal thoroughly with an appropriate solvent (e.g., acetone

or isopropanol) and dry them completely.

Logical Workflow for Identification
The following diagram illustrates a logical workflow for the spectroscopic identification of an

unknown chloroacetone derivative based on its NMR and IR data.
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Spectroscopic Identification of Chloroacetone Derivatives

Unknown Sample

Acquire IR Spectrum

C=O stretch > 1720 cm-1?

Acquire NMR Spectra (1H & 13C)

Analyze 1H NMR Signals

C-Cl stretch present?

Yes

Yes

Number of 1H Signals?

Analyze 13C NMR Signals

Identification Complete

Confirm with 13C data

Two Signals

2

One Signal

1

Signal Types?

1,3-Dichloroacetone

~4.3 ppm (-CH2Cl)

-CH3 & -CH2Cl

~2.3 & ~4.1 ppm

-CH3 & -CHCl2

~2.4 & ~6.3 ppm

-CH2Cl & -CHCl2

~4.4 & ~6.5 ppm

-CH3 & -CCl3

~2.7 ppm (no H on CCl3)

Chloroacetone 1,1-Dichloroacetone 1,1,3-Trichloroacetone 1,1,1-Trichloroacetone

Click to download full resolution via product page

Caption: Workflow for identifying chloroacetone derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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